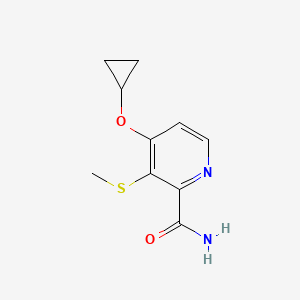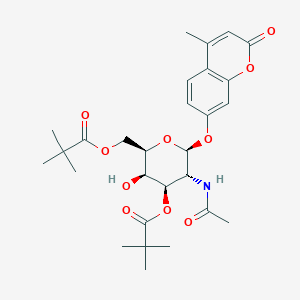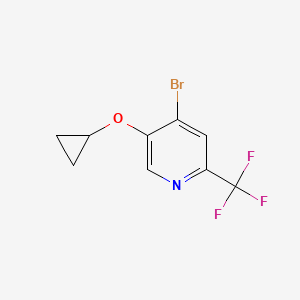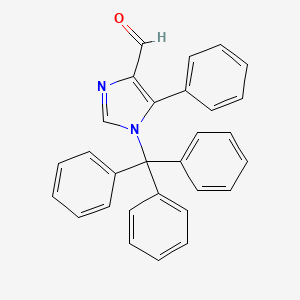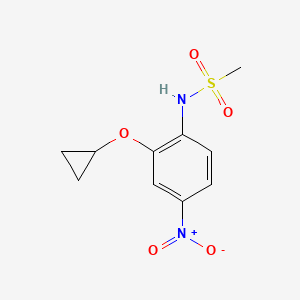
N-(2-Cyclopropoxy-4-nitrophenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Cyclopropoxy-4-nitrophenyl)methanesulfonamide is a chemical compound with the molecular formula C10H12N2O5S and a molecular weight of 272.28 g/mol . This compound is part of the nitro compounds and sulfonamides categories . It is known for its selective inhibition of cyclooxygenase-2 (COX-2), making it a valuable tool in biochemical and pharmacological research .
Preparation Methods
The synthesis of N-(2-Cyclopropoxy-4-nitrophenyl)methanesulfonamide involves several steps. One common synthetic route includes the reaction of 2-cyclopropoxy-4-nitroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(2-Cyclopropoxy-4-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reductants.
Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and organic solvents like ethanol or dichloromethane . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(2-Cyclopropoxy-4-nitrophenyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The primary mechanism of action of N-(2-Cyclopropoxy-4-nitrophenyl)methanesulfonamide is the selective inhibition of cyclooxygenase-2 (COX-2). This enzyme is involved in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . By inhibiting COX-2, the compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
N-(2-Cyclopropoxy-4-nitrophenyl)methanesulfonamide can be compared to other COX-2 inhibitors such as:
Celecoxib: Another selective COX-2 inhibitor with similar anti-inflammatory properties.
Rofecoxib: Known for its COX-2 selectivity but withdrawn from the market due to cardiovascular risks.
Valdecoxib: Similar to celecoxib but with different pharmacokinetic properties.
The uniqueness of this compound lies in its specific chemical structure, which provides a distinct profile of COX-2 inhibition and potential therapeutic applications .
Properties
Molecular Formula |
C10H12N2O5S |
|---|---|
Molecular Weight |
272.28 g/mol |
IUPAC Name |
N-(2-cyclopropyloxy-4-nitrophenyl)methanesulfonamide |
InChI |
InChI=1S/C10H12N2O5S/c1-18(15,16)11-9-5-2-7(12(13)14)6-10(9)17-8-3-4-8/h2,5-6,8,11H,3-4H2,1H3 |
InChI Key |
JKBTULGEEMKBGS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[2-({4-[(cyclopropylcarbonyl)amino]phenyl}carbonyl)hydrazinyl]carbonothioyl}-4-fluorobenzamide](/img/structure/B14807465.png)
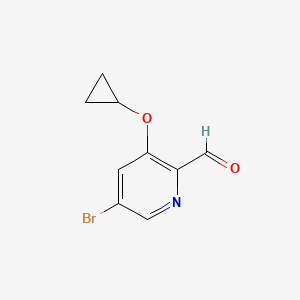
![N-[4-({2-[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]hydrazinyl}carbonyl)phenyl]propanamide](/img/structure/B14807483.png)
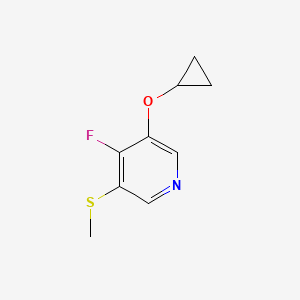
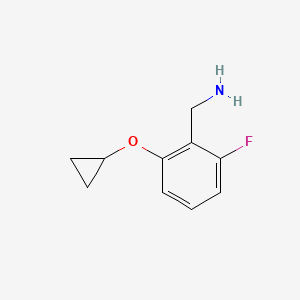
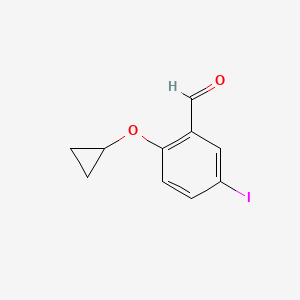

![ethyl (3E)-3-{2-[4-oxo-4-(phenylamino)butanoyl]hydrazinylidene}butanoate](/img/structure/B14807511.png)
![5-([1,1'-Biphenyl]-3-yl)-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B14807534.png)
![(5Z)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14807543.png)
